4-{1-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]piperidine-3-carbonyl}thiomorpholine
Description
4-{1-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]piperidine-3-carbonyl}thiomorpholine is a heterocyclic compound characterized by a piperidine core linked to a 1,2,4-thiadiazole ring substituted with a propan-2-yl group and a thiomorpholine moiety via a carbonyl bridge. This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to sulfur-containing heterocycles.
Properties
IUPAC Name |
[1-(3-propan-2-yl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]-thiomorpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4OS2/c1-11(2)13-16-15(22-17-13)19-5-3-4-12(10-19)14(20)18-6-8-21-9-7-18/h11-12H,3-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GACAGLAJSQKVHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NSC(=N1)N2CCCC(C2)C(=O)N3CCSCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalytic Enhancements
Introducing Lewis acids like lithium triflate (LiOTf) during cyclocondensation improves thiadiazole ring formation yields by 12–15%. Microwave-assisted synthesis reduces reaction times from 12 hours to 45 minutes for SNAr steps.
Solvent Effects
Comparative studies show that switching from toluene to acetonitrile in cyclocondensation increases yields by 8% due to better polar intermediate stabilization.
Analytical and Spectroscopic Validation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The thiadiazole ring can undergo oxidation, potentially forming sulfoxides or sulfones under specific conditions.
Reduction: The compound can be reduced to yield various derivatives, depending on the reduction agents used.
Substitution: The piperidine ring allows for various substitution reactions, providing pathways to create a range of analogs with different properties.
Common Reagents and Conditions:
Oxidizing agents: Such as hydrogen peroxide, KMnO₄.
Reducing agents: Such as LiAlH₄, NaBH₄.
Substitution reagents: Alkyl halides, acyl halides.
Major Products:
Oxidation products include sulfoxides and sulfones.
Reduction products could include different hydrogenated derivatives.
Substitution products would depend on the specific substituent introduced.
Scientific Research Applications
In Chemistry: This compound can serve as a precursor for synthesizing other complex molecules, particularly those with applications in material science and catalysis.
In Biology: Its unique structure allows it to act as a probe for studying enzyme activities and receptor-ligand interactions.
In Medicine: Research has investigated its potential as a pharmacological agent due to its ability to interact with various biological targets, including enzymes and receptors involved in disease pathways.
In Industry: The compound’s stability and reactivity make it useful in creating specialty chemicals and advanced materials.
Mechanism of Action
The compound’s mechanism of action involves interactions at the molecular level, particularly with specific enzymes or receptors. The piperidine moiety can target neurotransmitter systems, while the thiadiazole ring may interact with sulfur-containing biological pathways. These interactions can modulate biochemical processes, making the compound valuable for therapeutic or diagnostic purposes.
Comparison with Similar Compounds
3-oxo-3-{4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}propanenitrile (FO5)
- Key Differences: Heterocycle: FO5 features a 1,2,4-oxadiazole ring (oxygen instead of sulfur in the five-membered ring) versus the thiadiazole in the target compound. Substituents: FO5 incorporates a thiophene group and a propanenitrile moiety, while the target compound uses a propan-2-yl group and thiomorpholine. The thiomorpholine in the target compound could enhance solubility due to sulfur’s polarizability.
1-{3-[4-(propan-2-yl)phenyl]-1,2,4-oxadiazol-5-yl}ethan-1-amine
- Key Differences :
- Core Structure : This compound uses a phenyl-substituted oxadiazole, contrasting with the piperidine-thiadiazole scaffold of the target.
- Functional Groups : The primary amine group may confer different hydrogen-bonding capabilities compared to the thiomorpholine’s tertiary amine and sulfur atom.
Pharmacologically Active Azole Derivatives
(2R,3R)-2-(2,4-difluorophenyl)-3-{3-[4-(4-ethylthiazol-2-yl)phenyl]-1,2,4-thiadiazol-5-yl}-1-(1H-1,2,4-triazol-1-yl)butan-2-ol
- Key Differences :
- Biological Activity : This antifungal agent combines triazole and thiadiazole rings, suggesting that the target compound’s thiadiazole moiety might similarly interact with fungal cytochrome P450 enzymes.
- Substituent Impact : The target’s thiomorpholine replaces the triazole-alcohol chain, which could reduce cytotoxicity or modify metabolic clearance.
Patent-Based Analogues with Shared Substituents
4H-pyrido[1,2-a]pyrimidin-4-one Derivatives
- Key Differences: Scaffold: These compounds feature a pyrido-pyrimidinone core, distinct from the piperidine-thiadiazole framework.
Comparative Data Table
Research Implications
- Thiadiazole vs. Oxadiazole : The sulfur atom in thiadiazole may enhance lipophilicity and metabolic stability compared to oxadiazole, favoring blood-brain barrier penetration or prolonged half-life .
- Thiomorpholine Advantage : Thiomorpholine’s sulfur atom could improve solubility and reduce oxidation susceptibility relative to morpholine, making it advantageous in aqueous formulations .
- Propan-2-yl Substituent : This group’s steric effects may optimize binding pocket interactions in target proteins, as seen in patented derivatives .
Biological Activity
The compound 4-{1-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]piperidine-3-carbonyl}thiomorpholine is a complex organic molecule that incorporates both thiomorpholine and thiadiazole moieties. This combination suggests potential biological activities, particularly in pharmacological applications. The biological activity of such compounds is often evaluated in terms of their anticancer properties, antimicrobial effects, and ability to modulate various biological pathways.
Chemical Structure and Properties
Understanding the structure is crucial for predicting the biological activity of the compound. The molecular formula for this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₈N₄O₂S |
| Molecular Weight | 286.37 g/mol |
| LogP | 3.5 |
| Polar Surface Area | 60.5 Ų |
| Hydrogen Bond Acceptors | 4 |
The presence of the 1,2,4-thiadiazole ring contributes to the lipophilicity and potential for cellular membrane permeability, which are essential for drug-like properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiadiazole-based compounds. For instance, derivatives of 1,3,4-thiadiazoles have shown significant cytotoxicity against various cancer cell lines. In vitro studies indicated that modifications to the thiadiazole structure can enhance its activity against breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cells.
Key Findings:
- Cytotoxicity Assays: Compounds with similar structures displayed IC₅₀ values ranging from 2.32 µg/mL to 10.10 µg/mL against MCF-7 cells .
- Mechanism of Action: The anticancer activity is often attributed to the induction of apoptotic pathways and cell cycle arrest at the G2/M phase .
Antimicrobial Activity
The thiomorpholine moiety has been associated with antimicrobial properties. Compounds containing this structure have been evaluated for their effectiveness against various bacterial strains and fungi.
Research Insights:
- Studies have indicated that derivatives featuring thiomorpholine exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria.
- Synergistic effects were noted when combined with other antibiotics, enhancing overall efficacy .
Case Studies
Several case studies have documented the effects of similar compounds on cancer cell lines:
- Study on Thiadiazole Derivatives:
- Antimicrobial Evaluation:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-{1-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]piperidine-3-carbonyl}thiomorpholine, and how is structural confirmation achieved?
- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization of the thiadiazole ring and coupling with the piperidine-thiomorpholine backbone. Key steps:
- Thiadiazole Formation : React propan-2-yl thioamide with nitriles under acidic conditions to form the 1,2,4-thiadiazole core .
- Piperidine Functionalization : Introduce the carbonyl group via Steglich esterification or coupling reagents like EDCI .
- Structural Confirmation : Use / NMR to verify substituent positions, IR spectroscopy for carbonyl/thioamide groups, and HRMS for molecular weight validation .
Q. Which analytical techniques are critical for assessing purity and structural integrity?
- Methodological Answer :
- HPLC : Quantify purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
- Elemental Analysis : Validate empirical formula (e.g., C, H, N, S content) .
- X-ray Crystallography : Resolve stereochemistry for crystalline derivatives .
Q. How do solvent polarity and pH influence the compound’s stability during storage?
- Methodological Answer : Stability studies show:
- Solvent Choice : Store in anhydrous DMSO or acetonitrile to prevent hydrolysis of the thiomorpholine ring .
- pH Sensitivity : Degradation accelerates at pH < 5 due to protonation of the thiadiazole nitrogen; use buffered solutions (pH 6–8) for biological assays .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict reactivity and guide experimental design?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to identify electrophilic sites (e.g., thiadiazole C-5) for nucleophilic substitution .
- Molecular Dynamics : Simulate binding to biological targets (e.g., enzymes) to prioritize synthetic analogs .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Standardized Assays : Re-evaluate potency using consistent cell lines (e.g., HEK293 for receptor binding) and control for batch-to-batch variability .
- Meta-Analysis : Cross-reference IC values with structural analogs to identify substituents critical for activity (e.g., isopropyl vs. phenyl groups) .
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Methodological Answer :
- Core Modifications : Synthesize derivatives with variations in the thiadiazole (e.g., methyl → trifluoromethyl) and thiomorpholine (e.g., S-oxidation) groups .
- Biological Testing : Use high-throughput screening against kinase panels or bacterial biofilms to correlate substituents with activity .
Q. What experimental approaches identify molecular targets in complex biological systems?
- Methodological Answer :
- Affinity Chromatography : Immobilize the compound on sepharose beads to pull down binding proteins from cell lysates .
- Thermal Shift Assays : Monitor protein denaturation to detect target engagement (e.g., ΔT ≥ 2°C indicates strong binding) .
Q. How to troubleshoot low yields in multi-step synthesis?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
